Cc1cc(C)cc(c1)P(C2=CC(C)=CC(C)=C2)Cl
. The InChI representation is InChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3
. The molecular weight of the compound is 276.74 g/mol . Bis(3,5-dimethylphenyl)chlorophosphine is a chemical compound with the molecular formula and a molecular weight of approximately 290.74 g/mol. This compound is classified as an organophosphorus compound, specifically a chlorophosphine, which contains a phosphorus atom bonded to chlorine and two 3,5-dimethylphenyl groups. Its CAS number is 74289-57-9, and it serves as a crucial building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts.
Bis(3,5-dimethylphenyl)chlorophosphine is sourced from various chemical suppliers and is used primarily in academic and industrial research settings. It falls under the category of organophosphorus compounds, which are known for their applications in catalysis and as ligands in coordination chemistry. The compound is also recognized for its role in facilitating reactions such as cross-coupling and asymmetric synthesis.
The synthesis of bis(3,5-dimethylphenyl)chlorophosphine typically involves the reaction of bis(3,5-dimethylphenyl)phosphine with phosphorus trichloride or similar chlorinating agents. The reaction conditions can vary but generally require an inert atmosphere to prevent moisture interference.
The molecular structure of bis(3,5-dimethylphenyl)chlorophosphine features a phosphorus atom bonded to two 3,5-dimethylphenyl groups and one chlorine atom. The spatial arrangement allows for potential steric hindrance due to the bulky dimethyl substituents on the phenyl rings.
InChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3
.Bis(3,5-dimethylphenyl)chlorophosphine participates in several important chemical reactions:
These reactions typically require specific catalysts (often palladium-based), solvents (such as DMF or toluene), and controlled temperatures to optimize yields and selectivity.
The mechanism of action for bis(3,5-dimethylphenyl)chlorophosphine in catalytic cycles often involves its role as a ligand that stabilizes transition states during metal-catalyzed reactions. The phosphorus atom can coordinate with metal centers, facilitating the activation of substrates.
In catalytic processes, the electronic properties imparted by the dimethylphenyl groups enhance the reactivity of the metal-ligand complex, allowing for effective transformation of substrates .
Relevant data indicate that this compound can undergo hydrolysis in the presence of water, leading to the formation of phosphines oxides .
Bis(3,5-dimethylphenyl)chlorophosphine is primarily used in scientific research for:
This compound's versatility makes it an essential tool in modern synthetic chemistry and materials science.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: